7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3,5-dinitrobenzoate
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Overview
Description
7-Oxo-7H-furo3,2-gbenzopyran-9-yl 3,5-dinitrobenzoate is a complex organic compound with a unique structure that combines a furobenzopyran core with a dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7H-furo3,2-gbenzopyran-9-yl 3,5-dinitrobenzoate typically involves multiple steps, starting with the preparation of the furobenzopyran core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final step involves the esterification of the furobenzopyran core with 3,5-dinitrobenzoic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Oxo-7H-furo3,2-gbenzopyran-9-yl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce carbonyl functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions can vary, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
7-Oxo-7H-furo3,2-gbenzopyran-9-yl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.
Mechanism of Action
The mechanism by which 7-Oxo-7H-furo3,2-gbenzopyran-9-yl 3,5-dinitrobenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ammidin
- Imperatorin
- Marmelosin
- Pentosalen
- 8-Isopentenyloxypsoralene
Uniqueness
7-Oxo-7H-furo3,2-gbenzopyran-9-yl 3,5-dinitrobenzoate is unique due to its combination of a furobenzopyran core with a dinitrobenzoate moiety. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Properties
CAS No. |
62188-92-5 |
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Molecular Formula |
C18H8N2O9 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(7-oxofuro[3,2-g]chromen-9-yl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C18H8N2O9/c21-14-2-1-9-5-10-3-4-27-15(10)17(16(9)28-14)29-18(22)11-6-12(19(23)24)8-13(7-11)20(25)26/h1-8H |
InChI Key |
WSJSEADCNJCKBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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